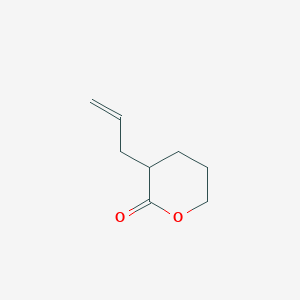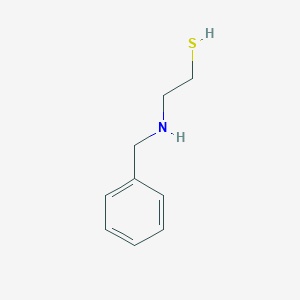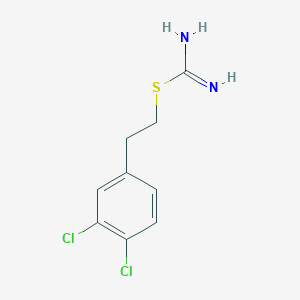![molecular formula C25H22ClN3O B8797297 2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol CAS No. 1235406-99-1](/img/structure/B8797297.png)
2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol
描述
2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol typically involves multiple steps. One efficient method starts with the preparation of 1-benzhydrylazetidin-3-ol, which is then reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. The mesylate intermediate formed is treated with ammonium hydroxide/isopropanol to yield the desired azetidine compound . Further reactions involving pyrazole and chlorophenol derivatives are carried out under controlled conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
- 2-(1-Benzhydrylazetidin-3-yl)ethanamine
- 2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol
- 2-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid
Uniqueness
2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
1235406-99-1 |
|---|---|
分子式 |
C25H22ClN3O |
分子量 |
415.9 g/mol |
IUPAC 名称 |
2-[2-(1-benzhydrylazetidin-3-yl)pyrazol-3-yl]-4-chlorophenol |
InChI |
InChI=1S/C25H22ClN3O/c26-20-11-12-24(30)22(15-20)23-13-14-27-29(23)21-16-28(17-21)25(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15,21,25,30H,16-17H2 |
InChI 键 |
MAOKFVDWJYFJAC-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=CC=N4)C5=C(C=CC(=C5)Cl)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8797226.png)
![Methyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8797240.png)




![(3-Methyl-1-oxa-4-azaspiro[4.5]decan-3-yl)methanol](/img/structure/B8797270.png)
![2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one](/img/structure/B8797281.png)




